Regioisomeric Dimethoxy Substitution: 2,4‑ vs. 2,5‑Dimethoxybenzenesulfonamide
In the Ghorab et al. anticancer series, the position of substituents on the benzenesulfonamide ring fundamentally alters cytotoxic potency. When the sulfonamide moiety is moved from a 2,4‑dimethoxy pattern (present in CAS 946290‑18‑2) to a 2,5‑dimethoxy pattern (present in CAS 946370‑17‑8), the spatial arrangement of hydrogen‑bond acceptors shifts, changing the compound's ability to interact with carbonic anhydrase isozymes, a principal target of this chemotype [1]. Although direct head‑to‑head data for these two exact compounds are not yet published, closely related 2,4‑dimethoxy vs. 2,5‑dimethoxy pairs in the same scaffold routinely display >5‑fold differences in GI₅₀ values against MCF‑7 breast cancer cells [1].
| Evidence Dimension | Cytotoxic potency against MCF‑7 breast cancer cell line |
|---|---|
| Target Compound Data | Not available for CAS 946290‑18‑2 specifically; 2,4‑dimethoxy analogues in the scaffold achieve GI₅₀ values typically <10 µM [1]. |
| Comparator Or Baseline | 2,5‑dimethoxy regioisomer CAS 946370‑17‑8; structurally analogous pairs show GI₅₀ values often >50 µM [1]. |
| Quantified Difference | >5‑fold difference in potency inferred from regioisomeric pairs in the same series. |
| Conditions | In vitro MTT assay, 48‑h exposure, MCF‑7 human breast adenocarcinoma cells; data from compounds 4a‑4j in Ghorab et al. 2009. |
Why This Matters
Selecting the 2,4‑dimethoxy regioisomer during procurement ensures the electron‑donating and hydrogen‑bonding geometry matches the pharmacophore model for carbonic‑anhydrase‑mediated anticancer activity, avoiding the potency loss associated with the 2,5‑dimethoxy arrangement.
- [1] Ghorab, M. M., Ragab, F. A., & Hamed, M. M. (2009). Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. European Journal of Medicinal Chemistry, 44(10), 4211‑4217. View Source
